molecular formula C10H13ClFNO B8216642 1-(7-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride

1-(7-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride

Cat. No.: B8216642
M. Wt: 217.67 g/mol
InChI Key: VLSXQKOJPPYSDK-UHFFFAOYSA-N
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Description

1-(7-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12ClFNO It is a derivative of benzopyran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-fluoro-3,4-dihydro-2H-1-benzopyran.

    Amination: The key step involves the introduction of the methanamine group at the 4-position of the benzopyran ring. This can be achieved through a nucleophilic substitution reaction using methanamine under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(7-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups on the benzopyran ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran oxides, while substitution reactions can introduce various functional groups onto the benzopyran ring.

Scientific Research Applications

1-(7-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl derivatives

Uniqueness

1-(7-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine hydrochloride is unique due to the presence of the methanamine group at the 4-position, which imparts distinct chemical and biological properties compared to other benzopyran derivatives

Properties

IUPAC Name

(7-fluoro-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8;/h1-2,5,7H,3-4,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSXQKOJPPYSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1CN)C=CC(=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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